molecular formula C10H13N3 B15174203 N,N,1-Trimethyl-1H-indazol-7-amine CAS No. 918903-66-9

N,N,1-Trimethyl-1H-indazol-7-amine

Cat. No.: B15174203
CAS No.: 918903-66-9
M. Wt: 175.23 g/mol
InChI Key: LNQAIFBBWVNHHT-UHFFFAOYSA-N
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Description

Contextualization of the Indazole Scaffold in Medicinal Chemistry

Indazoles as a Significant Heterocyclic System in Drug Discovery

The indazole nucleus is a cornerstone in the field of drug discovery, recognized as a "privileged scaffold" due to its recurring presence in biologically active compounds. researchgate.netbenthamdirect.com This nitrogen-containing heterocycle is a key component in numerous commercially available drugs and a plethora of molecules currently under clinical investigation. researchgate.netresearchgate.netnih.gov The unique chemical and physical properties of the indazole ring system, including its aromaticity and ability to form multiple tautomeric forms (1H-indazole, 2H-indazole, and 3H-indazole), contribute to its versatility in interacting with biological targets. nih.govaustinpublishinggroup.com The 1H-indazole tautomer is generally the most thermodynamically stable and, therefore, the most predominant form. nih.govaustinpublishinggroup.com

Broad Spectrum of Pharmacological Activities Associated with Indazole Derivatives

The true value of the indazole scaffold lies in the diverse pharmacological activities exhibited by its derivatives. researchgate.netnih.gov These compounds have been extensively studied and have shown efficacy in a multitude of therapeutic areas. The broad range of biological properties includes anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic activities. researchgate.netnih.govnih.gov This wide-ranging bioactivity has fueled continuous research into the synthesis and functionalization of the indazole nucleus to develop novel therapeutic agents. nih.govaustinpublishinggroup.com

Table 1: Selected Pharmacological Activities of Indazole Derivatives

Pharmacological ActivityTherapeutic AreaReference
Anti-inflammatoryInflammation, Pain nih.govsci-hub.se
AntitumorOncology nih.govrsc.orgresearchgate.net
AntibacterialInfectious Diseases researchgate.netnih.gov
AntifungalInfectious Diseases researchgate.netnih.gov
Anti-HIVVirology researchgate.netnih.gov
AntiarrhythmicCardiology researchgate.netnih.gov
Male ContraceptionReproductive Health austinpublishinggroup.comnih.gov
Neurodegenerative DiseasesNeurology nih.gov

Significance of N,N,1-Trimethyl-1H-indazol-7-amine as a Focus for Academic Inquiry

Structural Classification within Indazole Amine Derivatives

This compound belongs to the subclass of indazole amine derivatives. Its structure is characterized by a trimethylated amine group at the 7-position of the 1H-indazole core. Specifically, it features two methyl groups on the exocyclic nitrogen (N,N-dimethyl) and one methyl group on the pyrazole (B372694) nitrogen at position 1. This specific substitution pattern distinguishes it from other aminoindazoles and influences its chemical properties and potential biological interactions. The 1H-indazole-3-amine framework, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov

Potential as a Building Block in Complex Pharmaceutical Syntheses

The significance of this compound in academic research is largely attributed to its potential as a synthetic intermediate or building block. nih.gov The functional groups present on the molecule, namely the dimethylamino group and the reactive sites on the indazole ring, allow for further chemical modifications. This makes it a valuable precursor for the construction of more elaborate molecules with desired pharmacological profiles. The development of modular synthetic platforms often utilizes such building blocks to rapidly generate libraries of compounds for drug discovery programs. acs.org

Current Research Landscape and Emerging Trends for Indazole-Based Compounds

The field of indazole-based research is dynamic and continually evolving. Current trends focus on the development of highly specific and potent inhibitors of various enzymes and receptors. A significant area of investigation is the design of indazole derivatives as protein kinase inhibitors for cancer therapy. researchgate.netnih.gov Researchers are also exploring their potential in treating neurodegenerative diseases and as novel anti-infective agents. nih.gov The development of innovative synthetic methodologies, including catalyst-based and green chemistry approaches, to access diverse indazole scaffolds remains a key focus, enabling the exploration of new chemical space and the generation of next-generation therapeutics. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918903-66-9

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylindazol-7-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-6-4-5-8-7-11-13(3)10(8)9/h4-7H,1-3H3

InChI Key

LNQAIFBBWVNHHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N(C)C)C=N1

Origin of Product

United States

Structure Activity Relationship Sar Investigations of N,n,1 Trimethyl 1h Indazol 7 Amine Analogues

Fundamental Principles of Indazole Scaffold SAR

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets. researchgate.netresearchgate.netnih.gov Its unique structure, containing a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple points for substitution, allowing for the fine-tuning of pharmacological properties. researchgate.netnih.gov

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the indazole ring profoundly influence the biological potency and selectivity of its derivatives. nih.govacs.orgnih.gov Both electron-donating and electron-withdrawing groups can modulate the electronic environment of the ring system, affecting how the molecule interacts with its target. For instance, in a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be more potent. acs.org The steric bulk of substituents is also a critical factor; for many indazole-based compounds, only small groups are tolerated at certain positions to maintain or enhance activity. acs.org

The introduction of different functional groups can lead to a wide array of biological activities, including but not limited to anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net This versatility underscores the importance of the indazole scaffold in drug discovery. researchgate.netpnrjournal.com

Role of Specific Positions (e.g., N-1, C-3, C-4, C-6, C-7) on the Indazole Ring in Pharmacological Activity

Specific positions on the indazole ring play distinct roles in determining the pharmacological profile of its derivatives. acs.org

N-1 Position: Substitution at the N-1 position is frequently crucial for biological activity. For example, the presence of substituted benzyl (B1604629) groups at N-1 is essential for the anti-spermatogenic activity of certain indazol-3-carboxylic acid derivatives. austinpublishinggroup.com In other cases, N-1 substitution with meta-substituted benzyl groups possessing an α-amino-3-[(methylamino)acyl] group resulted in the most potent N1-substituents for CCR4 antagonists. acs.org The regioselectivity of N-alkylation is a significant aspect, with the N-1 substituted product often being the thermodynamically more stable isomer. nih.gov

C-3 Position: The C-3 position is a common site for modification and is often critical for activity. pnrjournal.com For instance, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker at C-3 was found to be crucial for the inhibition of calcium influx. nih.gov SAR studies on 1H-indazole derivatives have shown that aryl groups at the C3 position are important for inhibitory activities. nih.gov

C-4 Position: Substitutions at the C-4 position can significantly impact potency. Introduction of a bromine atom at C-4 in certain indazole derivatives yielded a compound nearly as potent as a reference inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com In another example, methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position for a series of CCR4 antagonists. acs.org

C-6 Position: For some indazole analogues, substitutions at C-6 are preferred over other positions on the benzene ring portion of the scaffold. acs.org

C-7 Position: The C-7 position is also amenable to substitution, which can influence biological activity. For example, 7-methoxyindazole and 7-nitroindazole (B13768) have been identified as nitric oxide synthase inhibitors. austinpublishinggroup.com However, in some series, only small groups are tolerated at the C-7 position. acs.org

Positional and Substituent Effects on the Activity of N,N,1-Trimethyl-1H-indazol-7-amine Derivatives

The activity of this compound derivatives is highly dependent on the placement and nature of substituents, particularly the methylation patterns on both the exocyclic amine and the ring nitrogens.

Analysis of N-Methylation and N,N-Dimethylation on Amine and Ring Nitrogens

N-methylation is a key structural modification that can significantly alter the physicochemical and biological properties of amine-containing compounds. rsc.orgnih.gov In the context of indazole derivatives, methylation of the ring nitrogens (N-1 and N-2) is a critical factor influencing their biological activity. beilstein-journals.orgnih.gov The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govbeilstein-journals.org

The relative stability of the N-1 and N-2 tautomers, influenced by substituents on the indazole ring, plays a crucial role in determining the outcome of methylation reactions. nih.gov For instance, methylation of 5-nitroindazole (B105863) primarily yields the 1-methyl derivative under neutral conditions, while 6-nitroindazole (B21905) favors the 2-methyl derivative under the same conditions. rsc.org Acidic conditions can reverse this selectivity for some isomers. rsc.org

Influence of Alkyl Group Substitution Patterns on Target Interaction

The substitution of various alkyl groups on the indazole core can significantly affect how the molecule interacts with its biological target. nih.govnih.gov The size, shape, and lipophilicity of the alkyl substituents can influence binding affinity and selectivity.

In studies of related heterocyclic compounds, the nature of the alkyl group has been shown to be a determining factor for biological activity. For example, in a series of N-(4-pyridinyl)-1H-indol-1-amines, the N-propyl analog (besipirdine) was selected for clinical development based on its favorable biological profile. nih.gov This highlights that even subtle changes in alkyl chain length can have a profound impact on activity.

The steric and electronic effects of different alkyl groups on the indazole ring can also influence the regioselectivity of further substitutions, such as N-alkylation, thereby impacting the final biological properties of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For analogues of this compound, QSAR studies can provide valuable insights into the structural features that are critical for their pharmacological effects.

These models are built by calculating a set of molecular descriptors for each analogue, which quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN), are then used to correlate these descriptors with the observed biological activity. researchgate.net

A successful QSAR model can be used to:

Predict the activity of newly designed, unsynthesized analogues.

Provide a deeper understanding of the mechanism of action by identifying the key molecular properties that govern activity.

Guide the rational design of more potent and selective compounds.

For the development of a robust QSAR model for this compound analogues, a diverse set of compounds with well-defined biological data is required. The quality and predictive power of the model are typically assessed through rigorous validation techniques, such as cross-validation.

Selection and Application of Molecular Descriptors

To build robust QSAR models, it is essential to translate the chemical structures of this compound analogues into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's structure and properties, and their careful selection is a crucial step in the modeling process. researchgate.net

Molecular descriptors can be broadly categorized as follows:

0D Descriptors: These are the most basic descriptors and include counts of atoms and bonds.

1D Descriptors: These include physicochemical properties like molecular weight, logP (lipophilicity), and polar surface area.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include Kier & Hall molecular connectivity indices and kappa shape indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its volume, surface area, and shape.

In the context of indazole derivatives, a variety of descriptors have been employed to develop QSAR models for different biological targets. For instance, in a study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, a combination of 2D and 3D descriptors was utilized. nih.gov The final QSAR model highlighted the importance of descriptors such as AATS1v (average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), E1s (a topological state descriptor), ATSC3s (a centered Broto-Moreau autocorrelation descriptor), and AATSC7s (a centered ATS descriptor). nih.gov These descriptors collectively capture electronic, steric, and topological features that are critical for the inhibitory activity of the indazole scaffold.

The process of selecting the most relevant descriptors often involves computational methods to reduce the dimensionality of the data and avoid overfitting the model. Techniques like genetic algorithms coupled with multiple linear regression (GA-MLR) can be used to explore various combinations of descriptors and identify the subset that yields the most predictive QSAR model. nih.gov

A hypothetical selection of molecular descriptors for a QSAR study on this compound analogues targeting a specific kinase could include:

Descriptor TypeDescriptorPotential Significance
1D Molecular Weight (MW)Influences size and bioavailability.
1D LogPMeasures lipophilicity, affecting cell permeability.
2D Topological Polar Surface Area (TPSA)Relates to hydrogen bonding potential and permeability.
2D Number of Rotatable BondsAffects conformational flexibility.
3D Molecular VolumeDescribes the spatial extent of the molecule.
3D Dipole MomentInfluences electrostatic interactions with the target.

This table illustrates a starting point for descriptor selection. The final set of descriptors would be determined through rigorous statistical analysis and validation to ensure the robustness and predictive power of the QSAR model.

Machine Learning Algorithms in QSAR Model Development and Validation

Machine learning (ML) algorithms have become indispensable tools in the development and validation of QSAR models, offering powerful methods to handle complex and high-dimensional data. youtube.commdpi.com These algorithms can identify non-linear relationships between molecular descriptors and biological activity that may be missed by traditional statistical methods. youtube.com

Several ML algorithms are commonly applied in QSAR studies:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Support Vector Machines (SVM): A supervised learning algorithm that can be used for both classification and regression tasks by finding an optimal hyperplane that separates data points.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): These are computational models inspired by the structure and function of biological neural networks. nih.gov They are capable of modeling highly complex and non-linear relationships. nih.gov

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. nih.gov

Validation is a critical aspect of QSAR modeling to ensure that the model is not only statistically sound but also has predictive power. Common validation metrics include:

Coefficient of determination (R²): Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.

Leave-one-out cross-validated R² (Q²_LMO): A measure of the model's predictive ability, calculated by systematically leaving out one compound from the training set, rebuilding the model, and predicting the activity of the left-out compound.

External validation (R²_ext): The R² value calculated for the test set, which provides an unbiased estimate of the model's performance on new data.

For instance, in a QSAR study of nitrogen heterocycles as N-Myristoyltransferase inhibitors, various ML-based models were developed and validated, achieving high values for these statistical parameters, indicating their robustness and predictive capability. nih.gov Similarly, a study on predicting the plasma half-lives of drugs in animals utilized several ML algorithms, with a Deep Neural Network (DNN) model demonstrating superior performance. nih.gov

The application of these advanced computational techniques to this compound analogues can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Rational Design Strategies Guided by SAR for this compound Lead Optimization

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new analogues of this compound with improved properties. These strategies aim to optimize the lead compound by enhancing its affinity for the target, improving its selectivity, and refining its pharmacokinetic profile.

Structure-Guided Drug Design for Enhanced Target Affinity

Structure-guided drug design is a powerful approach that utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design more potent and selective inhibitors. nih.gov By visualizing the binding mode of a ligand within the active site of its target, medicinal chemists can identify key interactions and propose modifications to enhance these interactions. nih.govnih.gov

For indazole-based compounds, structure-guided design has been successfully employed to develop inhibitors for various targets, including kinases and other enzymes. nih.govnih.gov For example, in the development of inhibitors for AXL kinase, the X-ray crystal structure of an analogue complexed with the kinase domain revealed crucial binding interactions, guiding subsequent optimization efforts. nih.gov Similarly, structure-guided design of 1H-indazole derivatives led to potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov

The process typically involves:

Determining the co-crystal structure: Obtaining the 3D structure of the target protein in complex with a lead compound, such as an analogue of this compound.

Analyzing the binding site: Identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. nih.gov

Proposing modifications: Designing new analogues with modifications that are predicted to form additional or stronger interactions with the target. This could involve adding a hydrogen bond donor or acceptor, introducing a group that fits into a hydrophobic pocket, or altering the conformation of the molecule to improve its fit.

Computational validation: Using molecular docking and molecular dynamics simulations to predict the binding affinity and stability of the newly designed analogues before their synthesis. nih.gov

This iterative cycle of design, synthesis, and testing, guided by structural information, can lead to a significant improvement in the potency of the lead compound.

Fragment Optimization and Merging Techniques

Fragment-based drug discovery (FBDD) is another powerful strategy for lead optimization. frontiersin.org It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.gov These fragment hits can then be optimized and combined to generate more potent lead compounds. researchgate.net

The main approaches in fragment-based lead optimization are:

Fragment Growing: This involves extending a fragment hit to explore adjacent binding pockets and form additional interactions with the target. cresset-group.com Computational tools can be used to suggest realistic chemical modifications for growing the fragment.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be linked together to create a larger, more potent molecule. cresset-group.com The linker must be carefully designed to maintain the optimal binding orientation of each fragment.

Fragment Merging: This approach is used when two fragments are found to bind to overlapping regions of the target. cresset-group.com The common structural features of the fragments can be merged to create a new, more potent compound that incorporates the key binding elements of both.

In the context of indazole derivatives, a fragment-based approach was successfully used to discover AXL kinase inhibitors. nih.gov An initial indazole fragment hit was identified and subsequently optimized through screening and docking studies, leading to a potent inhibitor. nih.gov This demonstrates the utility of FBDD in identifying novel and potent scaffolds.

For this compound, a fragment-based approach could involve identifying fragments that bind to different subpockets of the target's active site. These fragments could then be grown, linked, or merged with the indazole core to generate novel analogues with enhanced affinity and improved drug-like properties.

The following table summarizes the key rational design strategies:

StrategyDescriptionApplication to this compound
Structure-Guided Design Utilizes the 3D structure of the target to design modifications that enhance binding affinity. nih.govModify the substituents on the indazole ring to form specific interactions with key residues in the target's active site.
Fragment Growing Extends a fragment hit to occupy adjacent binding pockets. cresset-group.comIdentify a fragment that binds near the N,N-dimethylamino group and grow it to form additional interactions.
Fragment Linking Connects two fragments that bind to adjacent sites. cresset-group.comLink a fragment binding in one subpocket to the indazole core occupying another.
Fragment Merging Combines the features of two overlapping fragments. cresset-group.comMerge the indazole scaffold with another fragment that shares a common binding interaction.

By employing these rational design strategies, researchers can systematically optimize the structure of this compound to develop potent and selective drug candidates.

Preclinical Biological Activity and Molecular Mechanisms of N,n,1 Trimethyl 1h Indazol 7 Amine Derivatives

Exploration of Specific Target Engagements

The indazole scaffold is a key feature in numerous compounds that engage with a variety of biological targets. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases. nih.gov

Indazole derivatives have been widely investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

FGFR1: The fibroblast growth factor receptor 1 (FGFR1) is a target for some indazole-containing compounds. While some pyrazolopyridine-based inhibitors showed reduced activity when the core was replaced with an indazole, this highlights the nuanced structure-activity relationships. nih.gov

Lck: N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been developed as inhibitors of the lymphocyte-specific kinase (Lck). In this context, the indazole moiety was used as a bioisostere for a phenol (B47542) group, which led to compounds with comparable enzyme potency but improved pharmacokinetic properties. researchgate.net

PLK4: A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitosis. One compound, K22, demonstrated significant PLK4 inhibitory activity. nih.gov

Compound ClassTarget KinaseKey Findings
N-(1H-indazol-6-yl)benzenesulfonamide derivativesPLK4Compound K22 showed potent PLK4 inhibition with an IC50 of 0.1 nM. nih.gov
N-4-Pyrimidinyl-1H-indazol-4-amine derivativesLckIndazole served as a successful phenol isostere, improving pharmacokinetic profiles. researchgate.net
Pyrazolopyridine-based inhibitorsCDKsReplacement of a pyrazolopyridine core with 1H-indazole resulted in some retained potency. nih.gov

Derivatives of indazole have been shown to modulate various receptors, indicating their potential as therapeutics for a range of conditions.

5-HT Receptors: The indazole structure is present in known serotonin (B10506) (5-HT) receptor modulators. For example, Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting, features an indazole core. nih.gov The binding of tryptamine-related molecules to 5-HT6 receptors is influenced by substitutions on the indole (B1671886) nitrogen, suggesting that N-substituted indazoles could have distinct binding modes. nih.gov

Adenosine Receptors: Adenosine receptors (ARs) are crucial G protein-coupled receptors that regulate a wide array of physiological functions and are considered important therapeutic targets. nih.gov While direct modulation by N,N,1-Trimethyl-1H-indazol-7-amine derivatives is not documented, the broad therapeutic potential of AR modulators makes this an area of interest for novel chemical scaffolds. nih.gov

Cannabinoid Receptors: Several synthetic cannabinoids are based on an indazole core. Compounds like AB-PINACA and AB-FUBINACA are potent modulators of the cannabinoid CB1 receptor, highlighting the significance of the indazole scaffold in the design of cannabimimetic agents. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are implicated in cancer and neurodegenerative diseases. nih.govnih.gov The modulation of Hsp90 function is a promising therapeutic strategy. nih.gov Hsp90 interacts with a variety of co-chaperones that regulate its activity and its association with client proteins. nih.gov While direct interactions of this compound derivatives with Hsp90 have not been reported, the development of small molecule Hsp90 modulators is an active area of research where novel heterocyclic compounds could play a role. nih.gov

The modulation of protein-protein interactions (PPIs) represents a rapidly growing field in drug discovery, offering the potential to target cellular pathways that have been challenging to address with traditional enzyme inhibitors or receptor modulators. ajwilsonresearch.comnih.govnih.govresearchgate.nettue.nl Some indazole derivatives have shown potential in this area. For instance, one study suggested that an indazole derivative might exert its anti-cancer effects by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway. nih.gov

Cellular and Molecular Mechanistic Investigations

The anti-cancer properties of indazole derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

A key mechanism of action for many anti-cancer indazole derivatives is the induction of apoptosis and the modulation of the cell cycle in cancer cells. nih.gov

One study on a specific 1H-indazole-3-amine derivative, compound 6o, demonstrated that it could induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Following treatment with this compound, there was a notable increase in the percentage of apoptotic cells. nih.gov

Furthermore, this compound was found to affect the cell cycle distribution in K562 cells. nih.gov Treatment with compound 6o led to an increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase population, indicating that it can cause cell cycle arrest. nih.gov

CompoundCell LineEffect on ApoptosisEffect on Cell Cycle
1H-indazole-3-amine derivative (6o)K562Dose-dependent increase in apoptosis. nih.govArrest in the G0/G1 phase. nih.gov

The reduction of cellular polyamine pools is another mechanism known to inhibit cell proliferation and, in some cases, induce apoptosis. nih.gov While not directly studied for this compound derivatives, this represents a potential pathway for anti-cancer activity.

Impact on Intracellular Signaling Pathways (e.g., ER Stress Pathways)

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding. nih.gov When the ER's capacity is overwhelmed, a state known as ER stress occurs, triggering the unfolded protein response (UPR). nih.gov This response aims to restore homeostasis but can lead to cell death if the stress is prolonged or severe. nih.gov

Research into indazole derivatives has revealed their potential to modulate key intracellular signaling pathways. For instance, certain 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. nih.gov One such derivative, W24, was found to inhibit this pathway, leading to the induction of G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. nih.gov This was accompanied by changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov

Furthermore, some 1,3-dimethyl-6-amino-1H-indazole derivatives have been investigated for their effects on the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Compound 7 , an N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, selectively activated ERK pathways in FaDu hypopharyngeal carcinoma cells, contributing to its anticancer effects. nih.gov This highlights the ability of these derivatives to interact with and modulate specific signaling cascades involved in cell fate decisions.

Inhibition of Pathological Protein Oligomerization and Aggregation

While direct evidence for the inhibition of pathological protein oligomerization and aggregation by this compound derivatives is still emerging, the broader class of indazole derivatives has shown promise in areas related to protein modulation. The inhibition of signaling pathways like PI3K/AKT/mTOR by derivatives such as W24 can indirectly influence processes that lead to the accumulation of misfolded proteins by inducing apoptosis and clearing damaged cells. nih.gov

In Vitro Efficacy and Selectivity Profiling

The in vitro efficacy and selectivity of this compound derivatives are crucial for determining their therapeutic potential. These properties are typically assessed through the determination of inhibitory and efficacy concentrations, selectivity against various targets, and evaluation in relevant cell-based models.

Determination of Inhibitory Concentration (IC50) and Efficacy Concentration (EC50) Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Studies on various 1H-indazole-3-amine derivatives have demonstrated a range of IC50 values against different cancer cell lines.

For example, a series of these derivatives was tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One compound, 6o , showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govresearchgate.netmdpi.com Another compound, 5k , displayed the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM. nih.govmdpi.com

In a different study, 3-amino-1H-indazole derivatives were evaluated for their antiproliferative activities against HT-29, MCF-7, A-549, HepG2, and HGC-27 cells. nih.gov Compound W24 exhibited broad-spectrum activity with IC50 values ranging from 0.43 to 3.88 μM across four of these cell lines. nih.gov

Furthermore, optimization of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors led to the identification of compound 2a , which demonstrated potent activities with an IC50 of less than 4.1 nM for FGFR1 and 2.0±0.8 nM for FGFR2. nih.gov This compound also showed significant antiproliferative effects against KG1 and SNU16 cell lines with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov

Some 4,6-disubstituted-1H-indazole-4-amine derivatives have been developed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov Compounds HT-28 and HT-30 showed potent and selective TDO inhibition with IC50 values of 0.62 µM and 0.17 µM, respectively. nih.gov Compound HT-37 acted as a dual inhibitor with IC50 values of 0.91 µM against IDO1 and 0.46 µM against TDO. nih.gov

Inhibitory Concentration (IC50) of Indazole Derivatives
CompoundTarget/Cell LineIC50 (µM)Reference
6oK5625.15 nih.govresearchgate.netmdpi.com
5kHep-G23.32 nih.govmdpi.com
W24HT-290.43 - 3.88 nih.gov
MCF-7
A-549
HepG2
2aFGFR1<4.1 nM nih.gov
FGFR22.0±0.8 nM
HT-28TDO0.62 nih.gov
HT-30TDO0.17
HT-37IDO1/TDO0.91 / 0.46

Assessment of Selectivity Across Target Panels

Selectivity is crucial to minimize off-target effects. The selectivity of indazole derivatives is often evaluated by comparing their activity against cancer cells to normal cells. For instance, compound 6o demonstrated good selectivity, with an IC50 of 33.2 µM against normal HEK-293 cells, resulting in a selectivity index (SI) of 6.45. nih.govresearchgate.netmdpi.com In contrast, compound 5k , despite its potent anticancer activity, showed high toxicity to normal cells with an IC50 of 12.17 µM. nih.gov

The selectivity of 4,6-disubstituted-1H-indazole-4-amine derivatives for their intended targets, TDO and IDO1, was also a key focus of their development. nih.gov Compounds HT-28 and HT-30 were highlighted for their excellent selectivity against TDO. nih.gov

Evaluation in Relevant Cell-Based Assays

The antitumor activity of these derivatives is further characterized using various cell-based assays. The methyl thiazolyl tetrazolium (MTT) assay is commonly used to assess cell proliferation. nih.govresearchgate.netmdpi.com

In addition to proliferation, the ability of these compounds to induce apoptosis (programmed cell death) is a key indicator of their anticancer potential. Compound 6o was shown to induce apoptosis and affect the cell cycle in K562 cells, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.govresearchgate.netmdpi.com Similarly, compound W24 was found to induce apoptosis in HGC-27 cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

Furthermore, the N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivative, compound 7 , was shown to induce apoptosis in FaDu cells and suppress cell mobility in a wound healing assay, which was associated with a reduced expression of matrix metalloproteinase MMP9. nih.gov

Evaluation of Indazole Derivatives in Cell-Based Assays
CompoundCell LineAssayObserved EffectReference
6oK562MTT, Apoptosis, Cell CycleInhibited proliferation, induced apoptosis, affected cell cycle nih.govresearchgate.netmdpi.com
W24HGC-27ApoptosisInduced apoptosis by regulating Cyclin B1, BAD, and Bcl-xL nih.gov
7FaDuApoptosis, Wound HealingInduced apoptosis, suppressed cell mobility nih.gov

Preclinical Pharmacokinetic (PK) Research in Animal Models

The journey of a drug candidate from the lab to the clinic heavily relies on understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). umich.edu Preclinical PK studies in animal models, typically rodents, are essential for gaining initial insights into a compound's behavior in a living system. umich.edunih.gov

These studies involve administering the compound through various routes, such as intravenous and oral, and then measuring its concentration in biological fluids like plasma over time. mdpi.com This data allows for the determination of key PK parameters, including bioavailability, half-life, and clearance. umich.edu

For the broader class of 3-amino-1H-indazole derivatives, one study reported that the lead compound, W24 , displayed good pharmacokinetic properties in vivo. nih.gov In another instance, a derivative, HT-28 , demonstrated significant in vivo antitumor activity in a mouse model. nih.gov

While specific PK data for this compound itself is not detailed in the provided search results, the research on its derivatives underscores the importance of these preclinical evaluations in advancing new chemical entities toward potential clinical applications.

Computational Chemistry and Molecular Modeling of N,n,1 Trimethyl 1h Indazol 7 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active or allosteric sites of proteins. For N,N,1-Trimethyl-1H-indazol-7-amine, this methodology would be critical in identifying potential protein targets and understanding the structural basis of its activity.

Prediction of Binding Modes and Affinities for Biological Targets

The initial step in a docking study involves identifying potential biological targets. Given that many indazole derivatives are known to be protein kinase inhibitors, kinases would be a primary target class for investigation. rsc.org In studies on other indazole derivatives, molecular docking has been successfully used to predict binding affinities against targets like renal cancer receptors (PDB ID: 6FEW) and Aurora kinases. nih.govnih.gov

A typical docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Preparation of the Receptor: The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and non-essential ions would be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed into the defined binding site of the receptor, and various conformations would be sampled. nih.gov The program calculates a binding energy (or docking score) for the most favorable poses.

The output would be a series of binding poses ranked by their predicted binding affinity. This allows for the identification of the most stable binding mode. For instance, in a study of arylsulphonyl indazole derivatives with the VEGFR2 kinase, interaction energies were calculated to be in the range of -36.5 to -66.5 kcal/mol, indicating strong potential binding. rsc.org A similar analysis for this compound could yield comparable results for relevant kinase targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Aurora Kinase A2W1C-8.5Low µM
VEGFR2 Kinase3EWH-9.2High nM
c-Kit Tyrosine Kinase1T46-7.9Mid µM
Janus Kinase 3 (JAK3)3ZUS-8.8Low µM

Data is illustrative and hypothetical, based on typical values for indazole-based kinase inhibitors.

Elucidation of Key Interactions at Active and Allosteric Sites

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency or selectivity.

For indazole derivatives, key interactions often include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring are excellent hydrogen bond acceptors. Docking studies on other indazoles frequently show hydrogen bonding with hinge region residues of kinases, such as Ala213 in Aurora A. rsc.org

π-π Stacking: The aromatic indazole ring can form favorable π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine or tyrosine. mdpi.com

Analysis of the docked pose of this compound would allow for the mapping of these interactions. For example, the dimethylamino group at the 7-position could form specific hydrogen bonds or electrostatic interactions that are unique compared to other indazole analogs, potentially conferring selectivity for certain targets.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods provide insights that are not accessible through classical molecular mechanics, such as electronic distribution, orbital energies, and reactivity.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a popular quantum chemical method that balances computational cost and accuracy. It is well-suited for calculating the molecular properties of small organic molecules like this compound. A common approach involves using the B3LYP functional with a basis set such as 6-311+G, which has been shown to provide reliable results for indazole systems. nih.gov

Calculations for this compound would typically yield:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Electronic Properties: Values for the dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to understanding intermolecular interactions.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

Molecular PropertyCalculated Value
Ground State Energy (Hartree)-552.8
Dipole Moment (Debye)3.5 D
HOMO Energy (eV)-5.8 eV
LUMO Energy (eV)-1.2 eV
HOMO-LUMO Gap (eV)4.6 eV

Data is illustrative and hypothetical, based on DFT calculations for similar N-heterocyclic compounds.

Analysis of Frontier Molecular Orbitals and Charge Density for Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule will be more reactive. For this compound, the analysis would likely show that the electron-rich regions, such as the nitrogen atoms of the indazole ring and the 7-amino group, contribute significantly to the HOMO. This information is invaluable for predicting how the molecule will interact within a biological system and its potential metabolic fate.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the docked pose and provides a more realistic representation of the binding event in a physiological environment (e.g., in water at body temperature).

For a promising docked pose of this compound with a target protein, an MD simulation of 100 nanoseconds or more would be performed. mdpi.com The analysis of the resulting trajectory would focus on several key metrics:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely in the binding pocket. mdpi.com A stable complex is generally indicated by RMSD deviations within 1-3 Å for small globular proteins. nih.gov

Root-Mean-Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible and which are stable. Analysis of the RMSF of active site residues can show how the protein adapts to the presence of the ligand. mdpi.com

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds over the course of the simulation. This can confirm whether the key hydrogen bonds predicted by docking are stable and persistent or transient. researchgate.net

Binding Free Energy Calculations: Methods like MM/PBSA can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, corroborating the scores obtained from docking.

In studies of other indazole inhibitors, MD simulations have confirmed the stability of compounds in the active sites of kinases like VEGFR2 and HIF-1α. mdpi.comnih.gov Such a simulation for this compound would be essential to validate the docking results and confirm that the predicted binding mode is stable and energetically favorable over time.

Conformational Analysis and Dynamic Behavior of the Compound and its Complexes

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its biological activity. For this compound, this involves identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. The presence of the N,N-dimethylamino group and the methyl group on the indazole ring introduces rotational freedom, leading to various possible conformations.

Molecular mechanics and quantum mechanics calculations are typically employed to perform a systematic search of the conformational space. These methods can predict the potential energy of different conformers, allowing for the identification of low-energy, and thus more probable, structures.

Once the compound forms a complex with a biological target, such as a protein, its dynamic behavior becomes crucial for understanding the stability and nature of the interaction. Molecular dynamics (MD) simulations are a powerful tool for this purpose. mdpi.com An MD simulation would model the movement of every atom in the protein-ligand complex over time, providing a detailed view of its dynamic nature. researchgate.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains in the binding pocket in a consistent manner. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible. mdpi.com

Radius of Gyration (Rg): To evaluate the compactness of the complex. mdpi.com

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity.

The following table illustrates a hypothetical summary of results from a molecular dynamics simulation of this compound complexed with a target protein.

ParameterAverage ValueStandard DeviationInterpretation
RMSD of Ligand1.5 Å0.3 ÅThe ligand maintains a stable binding pose.
RMSF of Protein1.2 Å0.5 ÅThe overall protein structure remains stable.
Radius of Gyration18.5 Å0.2 ÅThe complex remains compact throughout the simulation.
Hydrogen Bonds31An average of three stable hydrogen bonds are present.

This table is illustrative and based on typical results for small molecule-protein complexes.

Investigation of Protein-Ligand Recognition and Stability

The process of a ligand recognizing and binding to a specific protein target is a complex event governed by various non-covalent interactions. nih.govmdpi.com Computational methods are instrumental in dissecting these interactions and predicting the stability of the resulting complex. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a protein. biotech-asia.org For this compound, docking studies would be performed against the three-dimensional structure of a target protein to predict its binding mode and affinity.

The binding affinity, often expressed as a binding energy, can be estimated using scoring functions within the docking software. More accurate, albeit computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectories from MD simulations to calculate the binding free energy. nih.gov

Key interactions that would be investigated include:

Hydrogen Bonds: Between the amine nitrogen or indazole nitrogens and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the aromatic indazole ring and the methyl groups with non-polar residues.

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Pi-Stacking: Potential interactions between the indazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical breakdown of the binding energy contributions for the interaction of this compound with a kinase target is presented in the table below.

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Non-polar Solvation Energy-5.1
Total Binding Free Energy -35.6

This table is for illustrative purposes to demonstrate the types of energy components analyzed.

Virtual Screening and Hit Identification for this compound-like Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. longdom.orglongdom.org For a scaffold like this compound, virtual screening can be employed to find other compounds with similar properties or that are predicted to bind to the same target.

Structure-Based Virtual Screening (SBVS) Methodologies

Structure-based virtual screening requires the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling. longdom.orgacs.org The primary SBVS method is molecular docking.

In a typical SBVS workflow for identifying novel compounds based on the this compound scaffold, the following steps would be taken:

Target Preparation: The 3D structure of the protein is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A large library of compounds is prepared by generating 3D coordinates and assigning appropriate chemical properties.

Molecular Docking: The entire ligand library is docked into the defined binding site of the target protein. biotech-asia.org Each ligand is scored based on its predicted binding affinity.

Hit Selection and Filtering: A certain percentage of the top-scoring compounds are selected as "hits." These can be further filtered based on properties like drug-likeness (e.g., Lipinski's rule of five) and visual inspection of their docked poses to ensure sensible interactions with the protein.

The following table provides an example of a virtual screening hit list, showcasing the type of data generated.

Compound IDDocking Score (kcal/mol)Predicted Hydrogen BondsLipinski's Rule of Five Violations
ZINC12345678-9.840
ZINC87654321-9.530
ZINC24681357-9.231
ZINC13579246-9.120

This table is a representative example of virtual screening results.

Through these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound and related scaffolds can be developed, guiding further experimental investigation and optimization.

Analytical and Bioanalytical Methodologies for N,n,1 Trimethyl 1h Indazol 7 Amine Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are fundamental for separating the target compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally sensitive compounds like N,N,1-Trimethyl-1H-indazol-7-amine. These methods would be employed to determine the purity of the compound. For the parent compound, 7-Amino-1H-indazole, purity is often assessed by HPLC. However, specific conditions such as the type of column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength for this compound are not documented.

A hypothetical HPLC/UPLC data table for the compound would resemble the following:

ParameterHypothetical Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Retention Time Not Available
Purity Not Available

GC-MS is a robust technique for the identification of volatile compounds. Given the likely volatility of this compound, GC-MS would be a suitable method for its identification, often providing a unique fragmentation pattern that serves as a chemical fingerprint. While GC-MS methods exist for other methylated indazole derivatives, specific parameters such as the column type (e.g., HP-5ms), temperature program, and resulting mass spectrum for this compound are not described in available literature.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. For this compound, ¹H NMR would be critical to confirm the presence and location of the three methyl groups. The spectrum would be expected to show distinct signals for the N,N-dimethyl protons and the N1-methyl protons, in addition to the signals from the aromatic protons on the indazole ring. While ¹H NMR data is available for the parent 1H-indazol-7-amine, the specific chemical shifts and coupling constants for the trimethylated derivative are not published.

A hypothetical ¹H NMR data table would be structured as follows:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Not AvailableSinglet6HN(CH₃)₂
Not AvailableSinglet3HN¹-CH₃
Not AvailableMultiplet3HAromatic-H

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds of the methyl groups and the aromatic ring, as well as C-N and C=C bonds of the indazole structure. A key feature would be the absence of N-H stretching bands that are present in the parent 1H-indazol-7-amine. Specific absorption frequencies for this compound are not documented.

Mass Spectrometry for Identification and Quantification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns observed in the mass spectrum would further aid in structural confirmation. Predicted m/z values for adducts of the parent compound, 1H-indazol-7-amine, are available, but experimental mass spectrometry data for this compound is not found in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Bioanalytical Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for quantitative bioanalysis due to its high sensitivity and selectivity. japsonline.com This technique is well-suited for determining the levels of this compound in complex biological matrices such as plasma, serum, or urine. fda.gov The development of an LC-MS/MS method involves optimizing chromatographic separation to isolate the analyte from endogenous matrix components and tuning the mass spectrometer to detect specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM). youtube.com

The development of such a method for an indazole derivative like this compound would involve several key steps. First, the selection of an appropriate chromatographic column, typically a reversed-phase column (e.g., C18), is necessary to achieve separation. The mobile phase composition, a mixture of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile), is optimized in a gradient or isocratic elution to ensure a sharp peak shape and adequate retention time for the analyte. eurl-pesticides.eu

Sample preparation is a critical step to ensure the cleanliness of the sample injected into the LC-MS/MS system. eurl-pesticides.eu Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove proteins and other interfering substances from the biological matrix. researchgate.net An internal standard, a compound structurally similar to the analyte, is typically added to the sample to correct for variability during sample processing and analysis. researchgate.net

While specific parameters for this compound are not widely published, a representative LC-MS/MS method can be outlined based on common practices for similar small molecules.

Table 1: Representative LC-MS/MS Method Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Elution Gradient
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, provides highly accurate mass measurements. nih.gov This capability is invaluable for the structural confirmation of compounds like this compound, especially in metabolism studies or when characterizing reference standards. nih.gov Unlike tandem mass spectrometry which often uses nominal masses, HRMS can measure the mass of an ion with very high precision, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental composition. nih.gov

In the synthesis of novel indazole derivatives, for instance, HRMS is used to confirm that the desired product has been formed by matching the experimentally measured mass to the theoretically calculated mass of the protonated molecule ([M+H]⁺). nih.gov This confirmation provides a high degree of confidence in the identity of the synthesized compound. researchgate.net

Development of Robust Bioanalytical Assays for Preclinical Studies

For preclinical studies to be meaningful, the bioanalytical methods used must be robust, reliable, and well-characterized. nih.gov This involves a comprehensive method development and validation process to ensure that the assay can accurately and precisely measure the concentration of this compound in biological samples. nih.gov The development process focuses on optimizing every step, from sample collection and preparation to the final analysis. japsonline.com

Method Validation for Sensitivity, Selectivity, and Reproducibility in Biological Matrices

Bioanalytical method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. fda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. japsonline.comfda.gov The validation assesses several key parameters to ensure the reliability of the data generated. japsonline.com

Sensitivity is established by determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be measured with acceptable accuracy and precision. fda.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. fda.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. nih.gov

Reproducibility is evaluated through the assessment of precision and accuracy. nih.gov

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.

For a method to be considered validated, the precision should not exceed a CV of 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. japsonline.com

Table 2: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from matrix components. No significant interfering peaks at the analyte's retention time in blank samples.
Lower Limit of Quantification (LLOQ) To define the lowest quantifiable concentration. Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% CV and accuracy within 80-120%.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of measured values to the true value. Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision To assess the degree of scatter in the data. Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).

| Stability | To evaluate the stability of the analyte in the biological matrix under different conditions (freeze-thaw, short-term, long-term). | Mean concentrations should be within ±15% of the nominal concentration. |

The successful validation of a bioanalytical method according to these parameters ensures that the data generated during preclinical studies are reliable and can be used with confidence to understand the properties of this compound.

Future Research Perspectives and Translational Potential of N,n,1 Trimethyl 1h Indazol 7 Amine

Expansion of Chemical Space through Analog Synthesis

The structural framework of N,N,1-Trimethyl-1H-indazol-7-amine offers a rich platform for the generation of diverse analogs. By systematically modifying its structure, researchers can fine-tune its physicochemical and pharmacological properties to develop new therapeutic candidates.

Design and Synthesis of Novel Derivatives with Enhanced Pharmacological Profiles

The synthesis of novel derivatives is a key strategy to unlock the full therapeutic potential of the indazole scaffold. researchgate.net The process often begins with a deep understanding of the structure-activity relationships (SAR) of existing indazole-based drugs. For instance, kinase inhibitors like Pazopanib and Axitinib, which are approved for cancer treatment, feature an indazole core. pnrjournal.comnih.gov Research into these compounds has revealed that specific substitutions on the indazole ring are crucial for their potent and selective activity.

Future synthetic efforts for this compound could involve modifications at various positions of the indazole ring and the amine substituent. For example, introducing different alkyl or aryl groups on the amine could modulate the compound's lipophilicity and target engagement. Furthermore, functionalization of the indazole ring itself, a strategy that has been successfully employed for other indazole derivatives, could lead to compounds with novel biological activities. nih.gov The synthesis of a series of 1H-indazole-3-amine derivatives has shown that modifications at the C-3 and C-5 positions can result in compounds with significant anti-cancer activity. mdpi.com

A variety of synthetic methods can be employed to create these new analogs. Suzuki coupling reactions, for instance, are a powerful tool for introducing aryl or heteroaryl groups at specific positions on the indazole ring, a technique that has been used to prepare key intermediates for other bioactive indazole derivatives. nih.gov

Bioisosteric Modifications for Improved Drug-like Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile. cambridgemedchemconsulting.comgoogle.com For this compound, several bioisosteric modifications could be explored.

The indazole ring itself can act as a bioisostere for other aromatic systems, such as indole (B1671886) or phenol (B47542). nih.govacs.org This has been successfully demonstrated in the development of antagonists for the serotonin (B10506) 5-HT3 receptor and GluN2B-selective NMDA receptor antagonists. nih.govacs.org In the latter case, replacing a phenol group, which is prone to rapid metabolism, with an indazole moiety retained high affinity and activity while preventing glucuronidation. nih.gov

Furthermore, the trimethylamino group could be replaced with other bioisosteric groups to improve properties like metabolic stability. For example, replacing a methoxy (B1213986) group with a five or six-membered ring has been shown to restore metabolic stability in other compounds. cambridgemedchemconsulting.com The strategic use of fluorine as a bioisostere for hydrogen can also be employed to block metabolic pathways and improve a compound's pharmacokinetic profile. cambridgemedchemconsulting.com

The table below illustrates potential bioisosteric replacements that could be applied to this compound:

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
PhenylPyridyl, Thienyl, 4-FluorophenylModulate electronic properties and target interactions. cambridgemedchemconsulting.com
-CH=-N=Alter hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com
-O--CF2-Increase metabolic stability. cambridgemedchemconsulting.com
-OH-F, -OMeModify acidity and hydrogen bonding. cambridgemedchemconsulting.com
t-ButylTrifluoromethyl oxetaneDecrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Investigation of Novel Biological Targets and Therapeutic Applications

While some indazole derivatives have well-established biological targets, the vast chemical space that can be generated from this compound suggests the potential for interaction with a wide range of novel biological targets.

Diversification of Screening Efforts Beyond Established Indazole Targets

Many known indazole-containing drugs are kinase inhibitors used in oncology. nih.govnih.gov However, the indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. pnrjournal.com Therefore, screening libraries of this compound analogs against a diverse panel of targets is a crucial step in discovering new therapeutic applications.

Screening efforts should extend beyond kinases to include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic and inflammatory pathways. For example, some indazole derivatives have shown activity as 5-HT3 receptor antagonists and anti-inflammatory agents. mdpi.comnih.gov The discovery of indazole derivatives as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site highlights the potential to identify completely new mechanisms of action for this class of compounds. nih.gov

Exploration of Repurposing Potential in Various Disease Areas

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for drug development. Given the broad range of biological activities reported for indazole derivatives, this compound and its analogs could be explored for a variety of diseases beyond cancer. researchgate.netresearchgate.net

Indazole derivatives have shown promise in treating a multitude of conditions, including:

Cardiovascular Diseases: Some indazole derivatives have demonstrated beneficial effects against arrhythmia, thrombosis, and hypertension. nih.gov

Infectious Diseases: The indazole scaffold has been investigated for its potential as an antibacterial, antifungal, and anti-HIV agent. researchgate.netnih.gov

Neurodegenerative Diseases: The role of indazole derivatives in targeting pathways relevant to neurodegeneration is an emerging area of research. nih.govresearchgate.net

Inflammatory Disorders: Benzydamine is a commercially available non-steroidal anti-inflammatory drug (NSAID) based on the indazole scaffold. nih.govmdpi.com

The following table summarizes the diverse biological activities and potential therapeutic areas for indazole derivatives, suggesting avenues for repurposing this compound analogs.

Biological ActivityPotential Therapeutic Area
Kinase InhibitionCancer nih.govnih.gov
Anti-inflammatoryInflammatory Disorders nih.govbiotech-asia.org
AntimicrobialInfectious Diseases researchgate.netresearchgate.net
5-HT3 Receptor AntagonismChemotherapy-induced nausea and vomiting mdpi.comnih.gov
Anti-plateletCardiovascular Diseases researchgate.netbiotech-asia.org
AnticonvulsantNeurological Disorders researchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods has revolutionized modern drug discovery. jddhs.com For a molecule like this compound, integrating these advanced approaches will be essential to accelerate the identification and optimization of new drug candidates.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of this compound analogs to various biological targets. jddhs.comresearchgate.net These in silico methods allow for the rational design of new derivatives with improved affinity and selectivity, thereby reducing the number of compounds that need to be synthesized and tested experimentally. longdom.org For example, molecular docking has been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding to the COX-2 enzyme. researchgate.net

On the experimental front, high-throughput screening (HTS) can be used to rapidly test large libraries of this compound derivatives against a wide array of biological targets. jddhs.com Fragment-based drug discovery is another powerful experimental approach where small, low-affinity fragments are identified and then optimized into more potent lead compounds. acs.org The integration of these experimental techniques with computational predictions creates a more efficient and rational workflow for drug discovery. jddhs.comdiva-portal.org

Synergistic Application of In Silico and In Vitro/In Vivo Studies for Accelerated Discovery

The integration of computational (in silico) methods with traditional laboratory (in vitro and in vivo) experiments offers a powerful paradigm to accelerate the discovery and optimization of new drug candidates. This synergistic approach is highly applicable to the future investigation of this compound derivatives.

In the initial stages, in silico techniques such as molecular docking can be employed to predict the binding affinity of this compound derivatives against a panel of biological targets. nih.govnih.gov This allows for the rapid screening of virtual libraries of related compounds, prioritizing those with the highest likelihood of desired biological activity. nih.gov For instance, if a primary target is identified, docking studies can reveal key molecular interactions, guiding the design of new derivatives with improved potency and selectivity. nih.gov

Table 1: Illustrative Workflow for Integrated Drug Discovery

PhaseMethodsObjective
In Silico Molecular Docking, QSAR, Molecular DynamicsPredict binding affinity and biological activity; prioritize compounds for synthesis.
In Vitro Enzyme Assays, Cell Proliferation AssaysValidate computational predictions; determine potency and cellular effects.
In Vivo Animal Models of DiseaseEvaluate efficacy, safety, and pharmacokinetic profile.

Machine Learning Applications in Compound Design and Activity Prediction

Machine learning (ML) is revolutionizing drug discovery by enabling the analysis of vast and complex datasets to identify patterns that are not apparent to human researchers. rsc.org For a novel scaffold like this compound, ML models can be trained on existing data from other indazole derivatives to predict the properties of new, unsynthesized analogues.

Generative ML models can design novel molecular structures with a high probability of possessing desired characteristics. rsc.org These models learn the underlying chemical rules from large databases of known molecules and can then generate new structures that are chemically valid and optimized for specific endpoints, such as high binding affinity for a target or favorable drug-like properties.

Furthermore, predictive ML models can be developed to estimate a wide range of properties for this compound derivatives, including their biological activity, physicochemical properties, and pharmacokinetic profiles. nih.gov This can significantly reduce the number of compounds that need to be synthesized and tested, focusing efforts on those with the highest probability of success.

Table 2: Potential Machine Learning Applications

ML Model TypeApplicationPredicted Properties
Generative Modelsde novo compound designNovel indazole derivatives with desired features
Predictive ModelsActivity and Property PredictionBiological activity, solubility, permeability, toxicity

Development of Targeted Delivery Systems for this compound Derivatives

For this compound derivatives to be effective therapeutic agents, they must reach their intended site of action in the body at a sufficient concentration and for an appropriate duration. Targeted drug delivery systems are designed to overcome the limitations of conventional drug administration, such as poor bioavailability and off-target side effects.

Strategies to Improve Bioavailability and Tissue-Specific Distribution

The bioavailability of a drug, or the fraction of an administered dose that reaches the systemic circulation, is a critical factor in its therapeutic efficacy. Several strategies can be employed to enhance the bioavailability of this compound derivatives. These include chemical modifications to the molecule to improve its solubility and permeability, as well as the use of advanced formulation techniques.

For tissue-specific distribution, derivatives can be conjugated to targeting moieties such as antibodies or ligands that bind to receptors overexpressed on target cells. This approach can increase the concentration of the drug at the site of disease, enhancing its efficacy while minimizing exposure to healthy tissues.

Application of Nanotechnology for Enhanced Therapeutic Efficacy

Nanotechnology offers a versatile platform for the development of sophisticated drug delivery systems. mdpi.com Encapsulating this compound derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can offer several advantages. mdpi.com These include improved solubility and stability of the drug, prolonged circulation time in the bloodstream, and the potential for controlled release of the drug over time.

Furthermore, nanoparticles can be surface-functionalized with targeting ligands to achieve active targeting to specific cells or tissues. This can lead to a significant enhancement in therapeutic efficacy and a reduction in systemic toxicity. The use of nanotechnology could be particularly beneficial for delivering these compounds across biological barriers, such as the blood-brain barrier, for the treatment of central nervous system disorders.

Table 3: Nanoparticle-Based Drug Delivery Systems

Nanoparticle TypeKey FeaturesPotential Advantages for Indazole Derivatives
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic drugsImproved solubility, reduced toxicity
Polymeric NanoparticlesBiodegradable, controlled releaseSustained drug release, targeted delivery
Solid Lipid NanoparticlesHigh stability, good biocompatibilityEnhanced bioavailability, potential for oral delivery

Q & A

Q. What are the key synthetic pathways for N,N,1-Trimethyl-1H-indazol-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with indazole precursors. For example, halogenated intermediates (e.g., 4-chloro derivatives) undergo nucleophilic substitution with methylamine, followed by alkylation steps. Yields (38–45%) are highly dependent on solvent choice (e.g., ethanol or THF) and temperature control during substitution reactions . Purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum) is critical to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : For verifying methyl group positions (e.g., N-methyl vs. C-methyl) and aromatic proton environments.
  • X-ray crystallography : If single crystals are obtainable, this resolves ambiguities in substituent orientation .

Advanced Research Questions

Q. How do computational tools like SwissADME predict the drug-likeness of this compound, and what are the limitations?

  • Methodological Answer : SwissADME evaluates parameters like LogP (<5), topological polar surface area (TPSA <140 Ų), and bioavailability scores. For this compound, the trifluoromethyl group may elevate LogP, potentially reducing solubility, while the indazole core enhances metabolic stability . Limitations include oversimplified metabolism predictions; experimental validation (e.g., microsomal assays) is required to confirm stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). To mitigate:
  • Standardize protocols (e.g., use DMSO concentration <0.1% in cytotoxicity assays).
  • Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Perform dose-response curves to confirm IC₅₀ consistency .

Q. How can substituent modifications (e.g., halogenation) optimize binding affinity in kinase inhibition studies?

  • Methodological Answer :
  • Halogenation at the 4-position : Introduces steric and electronic effects. Chlorine enhances hydrophobic interactions in ATP-binding pockets (e.g., in CDK2 inhibitors) but may reduce solubility .
  • Methylation at the 1-position : Improves metabolic stability by blocking oxidative degradation pathways. Pair with computational docking (e.g., AutoDock Vina) to predict binding poses .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodological Answer :
  • LC-MS/MS : Detects low-abundance byproducts (e.g., dehalogenated or dimerized species).
  • Chiral HPLC : Essential if stereoisomers form during alkylation steps.
  • Process Analytical Technology (PAT) : Monitors real-time reaction progress to minimize impurity formation .

Key Considerations for Experimental Design

  • Stability : Store at -20°C under inert atmosphere to prevent degradation .
  • Toxicity Screening : Use zebrafish models for preliminary neurotoxicity assessments due to structural similarity to hallucinogenic indolealkylamines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.